Isotachysterol
CAS No.: 469-06-7
Cat. No.: VC21352830
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 469-06-7 |
---|---|
Molecular Formula | C28H44O |
Molecular Weight | 396.6 g/mol |
IUPAC Name | (1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
Standard InChI | InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1 |
Standard InChI Key | WHIQZYTVWTZJNO-XASDQFSZSA-N |
Isomeric SMILES | CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)/C=C/[C@H](C)C(C)C |
SMILES | CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C |
Canonical SMILES | CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 58-65°C |
Chemical Properties and Structure
Isotachysterol possesses a complex molecular structure with multiple stereocenters and a distinctive conjugated triene system. Detailed examination of its physical and chemical properties reveals important characteristics relevant to its behavior in various environments.
Molecular Formula and Identity
There appears to be some variation in the reported molecular formula for isotachysterol in the literature. According to one source, isotachysterol has a molecular formula of C28H44O with a corresponding molecular weight of 396.65 . However, alternative sources indicate a molecular formula of C27H44O with a molecular weight of 384.64 . This discrepancy likely relates to different structural variants or homologs of isotachysterol being referenced.
The compound contains 4 defined stereocenters out of 4 possible stereocenters, and one E/Z center, contributing to its stereochemical complexity . The molecule possesses absolute stereochemistry, meaning its three-dimensional structure is well-defined and specific .
Physical Properties
Isotachysterol exhibits distinctive physical properties that influence its handling and stability. These properties are summarized in Table 1.
Structural Characteristics
Isotachysterol features a complex steroid-derived skeleton with a distinctive conjugated triene system. The structure is characterized as all-trans-9,10-seco-5(10),6,8(14)-cholestatrien-3β-ol . Its structural representation can be understood through its SMILES notation: CC(C)CCCC@@H[C@H]1CCC2=C(CCC[C@]12C)\C=C\C3=C(C)CCC@HC3 .
The molecule contains a hydroxyl group at the 3-position, which contributes to its solubility properties and potential for derivatization. The conjugated triene system gives isotachysterol its characteristic spectroscopic properties, with an ultraviolet absorption maximum at 288 nm in methanol, indicative of the all-trans-triene configuration .
Synthesis and Preparation
The primary method for preparing isotachysterol involves the acid-catalyzed isomerization of vitamin D3. This synthetic approach has been well-documented in the scientific literature.
Synthesis Protocol
Isotachysterol can be synthesized through the HCl-catalyzed isomerization of vitamin D3 in methanol. A typical procedure involves the following steps:
-
Dissolving vitamin D3 (cholecalciferol) in methanol
-
Adding a catalytic amount of HCl
-
Refluxing the solution for approximately 30 minutes
-
Neutralizing the reaction mixture with sodium carbonate
-
Extracting with ethyl acetate
-
Drying over anhydrous sodium sulfate
-
Purifying by column chromatography
This procedure typically yields isotachysterol as a pale yellow oil with a yield of approximately 75% . The resulting product can be characterized by various spectroscopic methods to confirm its identity and purity.
Chemical Reactivity
Isotachysterol demonstrates remarkable chemical reactivity, particularly in terms of its oxidation behavior. Its instability in ambient conditions distinguishes it from many related steroids and vitamin D derivatives.
Stability and Autoxidation
One of the most notable characteristics of isotachysterol is its instability in air. Unlike its precursor vitamin D3, which remains relatively stable at ambient temperature, isotachysterol undergoes rapid oxidation even when stored in the dark . This high reactivity necessitates special handling and storage considerations.
Research has demonstrated that isotachysterol, when exposed to air at room temperature, undergoes rapid autoxidation within 1-2 days, resulting in the formation of a complex mixture of oxidation products . This autoxidation process occurs even in the absence of light or added oxidants, requiring only atmospheric oxygen to proceed.
Formation of Epoxides
The autoxidation of isotachysterol leads to the formation of several epoxide derivatives. Studies have identified three distinct epoxides that form during the autoxidation process . These epoxides result from oxygen addition across various positions in the conjugated triene system.
The formation of these epoxides is particularly intriguing as they form spontaneously in dark conditions with only atmospheric oxygen, without requiring additional oxidants or initiators. This contrasts with other vitamin D epoxides reported in the literature, which typically require chemical or photochemical oxidation methods for their preparation .
The mechanism proposed for this autoxidation resembles a self-initiated autocatalytic process similar to that observed in the autoxidation of β-carotene. This suggests potential biological significance, as similar reactions might occur in living systems where isotachysterol is present .
Relationship to Vitamin D3
Isotachysterol's relationship to vitamin D3 (cholecalciferol) represents an important aspect of vitamin D chemistry and metabolism. As an acid-catalyzed isomerization product of vitamin D3, isotachysterol shares the same molecular formula but features a reorganized triene system.
Structural Comparison
While vitamin D3 and isotachysterol share similar molecular frameworks, they differ significantly in their conjugated triene arrangements. This structural difference accounts for their distinct physical properties, chemical reactivities, and biological activities. Vitamin D3 plays crucial roles in calcium regulation, immunological function, and cancer cell differentiation, with over 30 natural metabolites identified in humans and animals .
Metabolic Significance
The facile conversion between vitamin D3 and isotachysterol under acidic conditions suggests potential metabolic interconversions in biological systems. The rapid autoxidation of isotachysterol may have biological significance, particularly in environments where acid-catalyzed isomerization of vitamin D3 could occur . The resulting epoxides might represent previously unrecognized metabolites with potential biological activity.
Analytical Characterization
Isotachysterol can be identified and characterized using various analytical techniques. These methods provide valuable information about its structure, purity, and properties.
Spectroscopic Properties
Isotachysterol exhibits characteristic spectroscopic properties that aid in its identification:
-
UV Absorption: Isotachysterol shows a maximum absorption (λmax) at 288 nm in methanol, indicative of its all-trans-triene system .
-
IR Spectroscopy: The infrared spectrum of isotachysterol displays characteristic bands at 3403 cm⁻¹ (OH stretching), 1671 and 1589 cm⁻¹ (conjugated triene), and 957 cm⁻¹ (trans-CH=CH) .
-
NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about isotachysterol, particularly regarding the arrangement of its conjugated triene system and stereochemistry .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable techniques for monitoring the purity of isotachysterol and tracking its oxidation products. HPLC analysis has revealed that synthesized isotachysterol may contain small amounts of its 3-epimer .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume